molecular formula C34H66N4O13S B606120 Biotin-PEG11-Amine CAS No. 1418022-42-0

Biotin-PEG11-Amine

Cat. No. B606120
CAS RN: 1418022-42-0
M. Wt: 770.98
InChI Key: SHPHAOSBFNWGAC-PHDGFQFKSA-N
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Description

Biotin-PEG11-Amine is a biotin-labeled, PEG-based PROTAC linker . It is the longest of three amine-modified biotin compounds that contain polyethylene glycol (PEG) spacer arms . The 11-unit PEG segment is hydrophilic and confers greater solubility to labeled proteins compared to reagents having only hydrocarbon spacers .


Synthesis Analysis

The primary amine of this pegylated biotin reagent can be conjugated to carboxyl groups on carboxy termini, aspartate residues, or glutamate residues using EDC . EDC activates carboxyl groups to bind to the —NH2 group of the amino-biotin, forming an amide bond .


Molecular Structure Analysis

The molecular weight of Biotin-PEG11-Amine is 770.97 and its molecular formula is C34H66N4O13S .


Chemical Reactions Analysis

The primary amine of Biotin-PEG11-Amine can be crosslinked to proteins and material surfaces using EDC and other crosslinkers . When activated with EDC, carboxylates react with amino (—NH2) groups to form amide bonds .


Physical And Chemical Properties Analysis

Biotin-PEG11-Amine is a water-soluble compound . The 11-unit PEG segment in the spacer arm enhances the water solubility of biotinylated molecules .

Scientific Research Applications

Protein Labeling

Biotin-PEG11-Amine is used in protein labeling . The primary amine of this pegylated biotin reagent can be conjugated to carboxyl groups on carboxy termini, aspartate residues or glutamate residues using EDC (a water-soluble carbodiimide crosslinker) . This allows for the specific labeling of proteins for various research applications.

Affinity Purification

The compound is used in affinity purification methods . Biotin-PEG11-Amine can label molecules and surfaces for assays or affinity purification methods involving avidin or streptavidin probes and resins . This allows for the purification of specific proteins or other biomolecules from complex mixtures.

Immobilization

Biotin-PEG11-Amine is used for the immobilization of biomolecules . The biotin moiety can bind to streptavidin-coated surfaces, allowing the immobilization of the labeled biomolecule . This is useful in various applications such as the creation of microarrays.

Detection in Biochemical Research

This compound is used for detection in biochemical research . The biotin moiety can be detected using streptavidin-conjugated enzymes or fluorophores, allowing for the visualization of the labeled biomolecule .

Cell Biology Research

In cell biology research, Biotin-PEG11-Amine is used for the labeling and detection of cellular proteins . This can help in understanding the function and localization of these proteins within the cell .

Enhancing Water Solubility of Biotinylated Molecules

The 11-unit polyethylene glycol (PEG) group in the spacer arm of Biotin-PEG11-Amine enhances the water solubility of biotinylated molecules . This can be particularly useful in experiments where maintaining the solubility of the labeled biomolecule is important.

Mechanism of Action

Target of Action

Biotin-PEG11-Amine is a biotinylation reagent that primarily targets carboxyl groups on the C-terminus of peptides and on aspartate or glutamate residues . The primary amine of this compound can be conjugated to these carboxyl groups .

Mode of Action

The primary amine of Biotin-PEG11-Amine interacts with its targets (carboxyl groups) through a process called conjugation . This interaction is facilitated by a water-soluble carbodiimide crosslinker known as EDC . EDC activates the carboxyl groups, allowing them to bind to the primary amine group of the Biotin-PEG11-Amine, resulting in the formation of an amide bond .

Biochemical Pathways

The biochemical pathways affected by Biotin-PEG11-Amine are primarily those involving proteins with carboxyl groups on their C-terminus or on aspartate or glutamate residues . The compound’s action can lead to the biotinylation of these proteins, which can have various downstream effects depending on the specific proteins and pathways involved .

Pharmacokinetics

It’s known that the compound iswater-soluble , which suggests it could have good bioavailability . The compound’s polyethylene glycol (PEG) spacer arm, which contains 11 units, is hydrophilic and enhances the water solubility of biotinylated molecules .

Result of Action

The result of Biotin-PEG11-Amine’s action is the biotinylation of target proteins . This can be used for various purposes, such as in assays or affinity purification methods involving avidin or streptavidin probes and resins .

Action Environment

The action of Biotin-PEG11-Amine can be influenced by various environmental factors. For instance, the conjugation process it facilitates occurs at a pH of 6.5 to 7.5 . Additionally, the compound is stored at -20°C, suggesting that temperature could affect its stability .

Future Directions

Biotin-PEG11-Amine has potential applications in the field of protein labeling and crosslinking . Its ability to enhance the water solubility of biotinylated molecules and to minimize steric hindrance for the biotin binding-function due to its long reach makes it a promising tool for future research .

properties

IUPAC Name

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]pentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H66N4O13S/c35-5-7-41-9-11-43-13-15-45-17-19-47-21-23-49-25-27-51-28-26-50-24-22-48-20-18-46-16-14-44-12-10-42-8-6-36-32(39)4-2-1-3-31-33-30(29-52-31)37-34(40)38-33/h30-31,33H,1-29,35H2,(H,36,39)(H2,37,38,40)/t30-,31-,33-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHPHAOSBFNWGAC-PHDGFQFKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCN)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H66N4O13S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

771.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Biotin-PEG11-Amine

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